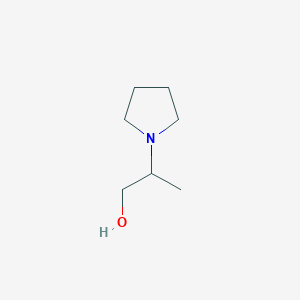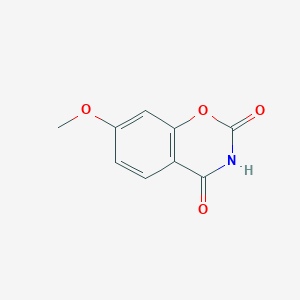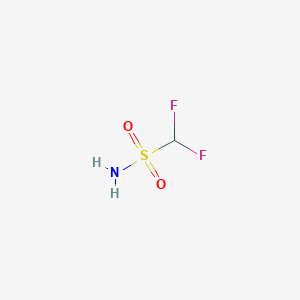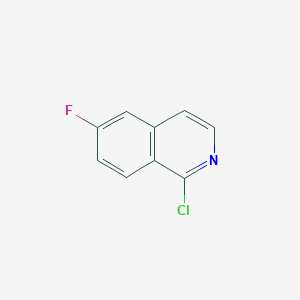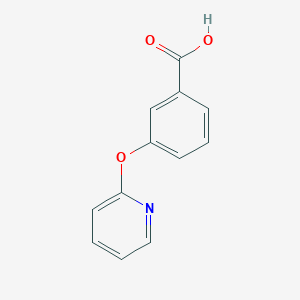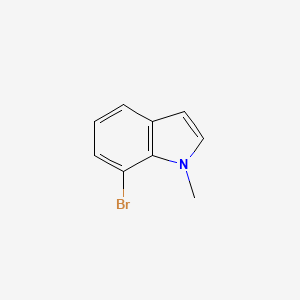
7-Brom-1-methyl-1H-indol
Übersicht
Beschreibung
7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN and a molecular weight of 210.07 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including 7-Bromo-1-methyl-1H-indole, has been a subject of interest in recent years . One method involves the electrophilic aromatic substitution of 7-bromoindole-2-carboxylic acid . Another method involves the use of NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) as a reagent for the introduction of the nitrile group by electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-methyl-1H-indole consists of a benzene ring fused with a pyrrole ring, with a bromine atom attached at the 7th position and a methyl group attached at the 1st position .Physical and Chemical Properties Analysis
7-Bromo-1-methyl-1H-indole is a solid substance at room temperature . It has a molecular weight of 210.07 .Wissenschaftliche Forschungsanwendungen
Biologische Aktivität
Indolderivate sind bekannt für ihre biologischen Aktivitäten, darunter antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und Anticholinesterase-Aktivitäten. Diese Eigenschaften machen sie wertvoll in der pharmazeutischen Forschung und Entwicklung .
Synthetische Chemie
Indole dienen als vielseitige Bausteine in der synthetischen Chemie. Sie werden in Cycloadditionsreaktionen eingesetzt, um dicht funktionalisierte Verbindungen mit potenzieller Bioaktivität zu erzeugen. Diese chemische Vielseitigkeit ist entscheidend für die Entwicklung neuer Medikamente und Materialien .
Klinische Anwendungen
Indolgerüste finden sich in vielen synthetischen Arzneimittelmolekülen, da sie mit hoher Affinität an mehrere Rezeptoren binden können. Dies macht sie wichtig für die Entwicklung neuer therapeutischer Wirkstoffe .
Landwirtschaftliche Chemie
Indolderivate wie Indol-3-essigsäure spielen eine Rolle als Pflanzenhormone und sind an der Regulierung des Pflanzenwachstums beteiligt .
Materialwissenschaften
Die strukturellen Eigenschaften von Indolen machen sie geeignet, um komplexe Metallkomplexe mit medizinischen Anwendungen zu erzeugen .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 7-Bromo-1-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Wirkmechanismus
Target of Action
7-Bromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1-methyl-1H-indole may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 7-Bromo-1-methyl-1H-indole with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , suggesting that it may have antimicrobial activity
Biochemische Analyse
Biochemical Properties
7-Bromo-1-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, a virulence factor that contributes to the pathogenicity of the bacteria . The interaction between 7-Bromo-1-methyl-1H-indole and the enzymes involved in staphyloxanthin biosynthesis highlights its potential as an antimicrobial agent. Additionally, the compound’s indole ring structure allows it to participate in various electrophilic substitution reactions, further expanding its biochemical utility .
Cellular Effects
The effects of 7-Bromo-1-methyl-1H-indole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 7-Bromo-1-methyl-1H-indole, have been reported to exhibit cytotoxic effects on cancer cell lines, leading to a decrease in cell viability . The compound’s ability to modulate gene expression and disrupt cellular metabolism makes it a promising candidate for cancer research and therapy.
Molecular Mechanism
At the molecular level, 7-Bromo-1-methyl-1H-indole exerts its effects through various mechanisms. The compound’s bromine atom enhances its binding affinity to specific biomolecules, facilitating interactions with enzymes and proteins. For example, 7-Bromo-1-methyl-1H-indole has been shown to inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as reduced virulence in pathogenic bacteria or decreased proliferation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1-methyl-1H-indole remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Bromo-1-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxicity while maintaining its biological activity . At higher doses, 7-Bromo-1-methyl-1H-indole can induce toxic effects, including organ damage and adverse physiological responses . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
7-Bromo-1-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through processes such as hydroxylation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of 7-Bromo-1-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . Understanding the transport mechanisms of 7-Bromo-1-methyl-1H-indole is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Bromo-1-methyl-1H-indole influences its activity and function. The compound has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct 7-Bromo-1-methyl-1H-indole to particular organelles, enhancing its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
7-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


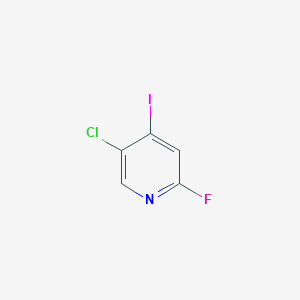

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
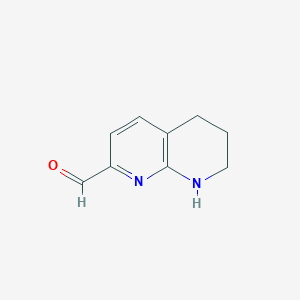
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
